
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyloxy group at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry is defined by the (2R,4R) configuration, which influences its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, a hydroxyl group on the pyrrolidine ring can be converted to a benzyloxy group using benzyl bromide in the presence of a base like sodium hydride.
Formation of the Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions. For instance, a methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used for hydrogenation steps, and continuous flow reactors may be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl bromide, sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its structural features allow it to interact with specific biological targets, making it useful in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to enhance its therapeutic properties and reduce side effects.
Industry
The compound finds applications in the production of pharmaceuticals and fine chemicals. Its derivatives are used in the manufacture of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism by which (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
4-(Benzyloxy)pyrrolidine-2-carboxylic acid: Without specific stereochemistry, this compound may exhibit different reactivity and interactions.
4-Hydroxyproline: A structurally similar compound with a hydroxyl group instead of a benzyloxy group.
Uniqueness
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its benzyloxy group provides additional functionalization possibilities compared to similar compounds like 4-hydroxyproline.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research. Its unique structural features and reactivity make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m1/s1 |
InChI Key |
RJFJRYVMVNICCP-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


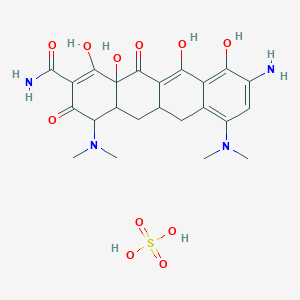
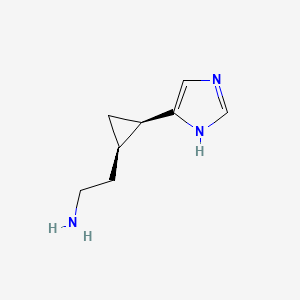
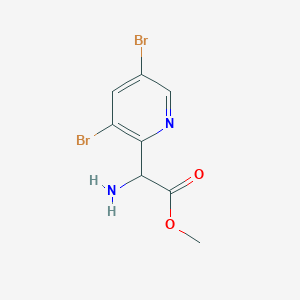
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

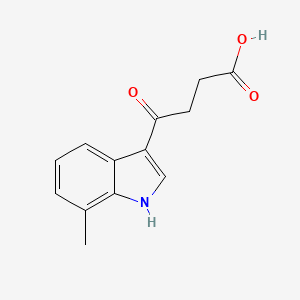
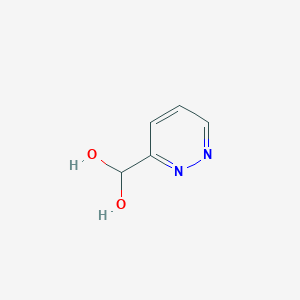
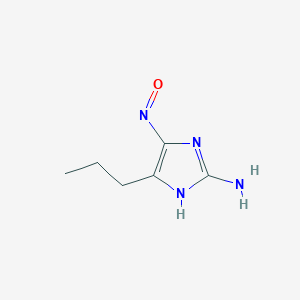
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
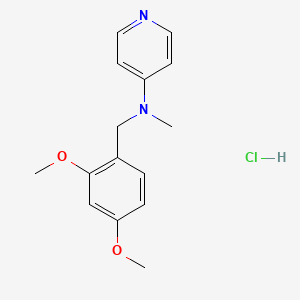
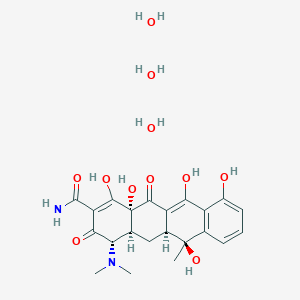
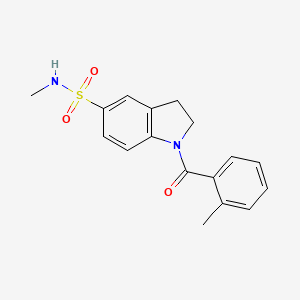
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
